7-Methylisoquinoline-1,3-diamine
Description
7-Methylisoquinoline-1,3-diamine is an isoquinoline derivative featuring a methyl group at position 7 and two amine substituents at positions 1 and 3. The presence of amine groups may enhance hydrogen-bonding interactions with biological targets, differentiating it from ketone- or ester-bearing analogs .
Properties
CAS No. |
1955-66-4 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-methylisoquinoline-1,3-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-5H,1H3,(H4,11,12,13) |
InChI Key |
HOSRYDRWCMETLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(C=C2C=C1)N)N |
Canonical SMILES |
CC1=CC2=C(N=C(C=C2C=C1)N)N |
Synonyms |
7-METHYLISOQUINOLINE-1,3-DIAMINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key structural analogs differ in substituents at positions 1, 3, and 7, significantly altering their physicochemical and biological properties:
Physicochemical Properties
- Melting Points: 7-Methylisoquinoline-3-carboxylate esters: Range from 138–217°C (e.g., chloro-substituted analogs melt at 195–200°C) . this compound: Likely lower melting point than esters/diones due to amine hydrogen bonding (predicted).
- Solubility: Diamine: Expected higher aqueous solubility vs. esters/diones due to polar -NH₂ groups. Diones (e.g., Isoquinoline-1,3(2H,4H)-dione): Log S = -3.3 (moderate solubility in organic solvents) .
Spectral Data
- NMR Shifts :
Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted values based on structural analogs.
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) in ester analogs increase stability and lipophilicity, while -NH₂ groups in the diamine may enhance target engagement via hydrogen bonding .
- Therapeutic Potential: The diamine’s structure aligns with kinase inhibitor scaffolds (e.g., CDKs), suggesting utility in cancer therapy, though empirical validation is needed .
- Synthetic Challenges : Unlike ester/dione analogs synthesized via condensation (), the diamine may require reductive amination or nitro-group reduction, which are unexplored in the evidence.
Preparation Methods
Key Reaction Conditions:
-
Catalyst : CeCl₃·7H₂O (5 mol%)
-
Solvent : Ethanol
-
Temperature : Room temperature (25°C)
The regioselectivity observed in these reactions aligns with the electronic properties of the isoquinoline core, where electron-deficient positions (e.g., C-1 and C-3) preferentially undergo amination.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution has been employed to functionalize halogenated isoquinoline precursors. Research on 1,3-diamino-2,7-naphthyridines demonstrates that cyclic amines (e.g., pyrrolidine, piperidine) readily displace chloride groups at electron-deficient positions. Although these studies focus on naphthyridines, the principles apply to isoquinoline systems. For instance, refluxing 1,3-dichloro-7-methylisoquinoline with excess ammonia in ethanol could yield 7-methylisoquinoline-1,3-diamine, leveraging the SₙAr mechanism.
Experimental Insights from Analogous Systems:
-
Substrates : 1,3-Dichloro-2,7-naphthyridines
-
Amines : Pyrrolidine, piperidine, azepane
-
Conditions : Reflux in ethanol (3–5 h)
Electrostatic potential (ESP) analysis predicts regioselectivity, confirming that electron-deficient carbons are favored for substitution.
Cyclization Strategies for Core Assembly
Constructing the isoquinoline ring with pre-installed methyl and amine groups is a strategic alternative. The Mannich reaction, as detailed in, enables the formation of β-amino ketones, which can cyclize to form isoquinoline derivatives. For instance, a β-proline-catalyzed anti-selective Mannich reaction between cyclohexanone and an aryl imine could generate a bicyclic intermediate, subsequently functionalized to introduce the 7-methyl and 1,3-diamine groups.
Q & A
Q. Advanced
- In vitro assays : Use cell-based models (e.g., glucose uptake assays for antidiabetic potential) .
- Dose-response studies : Test derivatives across concentrations (e.g., 1–100 μM) to establish IC₅₀ values.
- Cytotoxicity screening : Pair bioactivity assays with cytotoxicity tests (e.g., MTT assays on mammalian cell lines) to identify selective compounds .
- Data validation : Replicate results in triplicate and use statistical tools (e.g., ANOVA) to address variability .
How can reproducibility challenges in synthetic protocols be mitigated?
Q. Advanced
- Detailed documentation : Record exact reagent purities (e.g., ≥95% by HPLC), solvent batches, and equipment calibration data .
- Standardized protocols : Adopt step-by-step procedures from peer-reviewed studies (e.g., reflux times and cooling rates as in ).
- Collaborative verification : Share intermediates with collaborating labs to cross-validate synthetic steps.
What safety protocols are essential when handling this compound intermediates?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
